4-amino-N-(furan-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-Amino-N-(2-furylmethyl)-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound that features a unique combination of functional groups, including an amino group, a furylmethyl group, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-furylmethyl)-1,2,5-oxadiazole-3-carboxamide typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures, around 180°C . This method ensures the formation of the desired oxadiazole ring structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-furylmethyl)-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents, potentially enhancing the compound’s biological activity.
Scientific Research Applications
4-Amino-N-(2-furylmethyl)-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-furylmethyl)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting key signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound features a similar oxadiazole ring structure but with different substituents, leading to distinct chemical and biological properties.
4-Amino-N-(thiazol-2-yl)benzene sulfonamide: Another heterocyclic compound with a thiazole ring, which exhibits different reactivity and biological activities compared to the oxadiazole derivative.
Uniqueness
4-Amino-N-(2-furylmethyl)-1,2,5-oxadiazole-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C8H8N4O3 |
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Molecular Weight |
208.17 g/mol |
IUPAC Name |
4-amino-N-(furan-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C8H8N4O3/c9-7-6(11-15-12-7)8(13)10-4-5-2-1-3-14-5/h1-3H,4H2,(H2,9,12)(H,10,13) |
InChI Key |
CWDKLVCAUWWROP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NON=C2N |
Origin of Product |
United States |
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